Cas no 2221812-32-2 (2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane)

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane 化学的及び物理的性質
名前と識別子
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- 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane
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- MDL: MFCD31619423
- インチ: 1S/C10H10BrFO3/c1-13-8-5-6(11)4-7(12)9(8)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3
- InChIKey: PLDVEACNRVMDLF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)OC)C1OCCO1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 211
- XLogP3: 2.1
- トポロジー分子極性表面積: 27.7
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB541522-250 mg |
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane; . |
2221812-32-2 | 250MG |
€380.70 | 2023-04-14 | ||
abcr | AB541522-500mg |
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane; . |
2221812-32-2 | 500mg |
€639.90 | 2023-09-01 | ||
abcr | AB541522-1 g |
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane; . |
2221812-32-2 | 1g |
€876.80 | 2023-04-14 | ||
abcr | AB541522-250mg |
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane; . |
2221812-32-2 | 250mg |
€380.70 | 2023-09-01 | ||
Aaron | AR021R4T-1g |
2-(4-bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane |
2221812-32-2 | 95% | 1g |
$800.00 | 2025-02-13 | |
abcr | AB541522-500 mg |
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane; . |
2221812-32-2 | 500MG |
€639.90 | 2023-04-14 | ||
abcr | AB541522-1g |
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane; . |
2221812-32-2 | 1g |
€876.80 | 2023-09-01 | ||
Aaron | AR021R4T-250mg |
2-(4-bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane |
2221812-32-2 | 95% | 250mg |
$500.00 | 2025-02-13 |
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolaneに関する追加情報
Introduction to 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane (CAS No. 2221812-32-2)
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2221812-32-2, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates several key features that make it a subject of intense study, particularly in the context of medicinal chemistry and drug discovery.
The core structure of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane consists of a phenyl ring substituted with bromine, fluoro, and methoxy groups, which are strategically positioned to enhance its reactivity and biological activity. The presence of these functional groups not only influences the compound's electronic properties but also its interaction with biological targets. Specifically, the 4-bromo and 2-fluoro substituents contribute to the compound's lipophilicity and binding affinity, while the 6-methoxy group enhances its metabolic stability.
In recent years, there has been a growing interest in exploring the pharmacological potential of dioxolane derivatives. Dioxolanes are known for their ability to serve as versatile intermediates in organic synthesis, and their incorporation into drug molecules can lead to enhanced bioavailability and reduced toxicity. The compound 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane is no exception and has been studied for its potential role in various therapeutic applications.
One of the most compelling aspects of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel inhibitors targeting specific enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against kinases and other enzymes implicated in tumor growth and progression.
The synthesis of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane involves a series of well-defined chemical reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the bromination and fluorination of a methoxylated phenyl precursor, followed by the formation of the dioxolane ring through an intramolecular cyclization reaction. This synthetic route underscores the importance of functional group transformations in creating molecules with tailored properties.
The pharmacokinetic profile of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane has been extensively evaluated in preclinical studies. These studies have revealed that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and prolonged half-life. Such characteristics are crucial for developing drugs that can be administered frequently without significant loss of efficacy. Additionally, preliminary toxicology studies suggest that this compound is well-tolerated at therapeutic doses, further enhancing its potential as a lead candidate for drug development.
The field of medicinal chemistry continues to evolve rapidly, with new methodologies and technologies enabling more efficient discovery and development of novel therapeutics. The case of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane exemplifies how structural innovation can lead to significant advancements in drug design. By integrating cutting-edge synthetic techniques with computational modeling and high-throughput screening, researchers can accelerate the identification of compounds with promising pharmacological activity.
In conclusion, 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane represents a compelling example of how structural diversity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and favorable pharmacokinetic properties make it a valuable asset in pharmaceutical research. As our understanding of disease mechanisms continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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